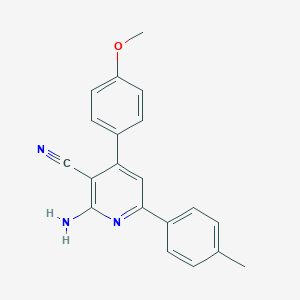![molecular formula C29H21ClN2O3 B292647 [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292647.png)
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone, also known as BMQ, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is complex and involves multiple pathways. One of the main targets of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone is the protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival and proliferation. [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to inhibit Akt phosphorylation and induce apoptosis in cancer cells. In addition, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to modulate the expression of various genes involved in cell cycle regulation, DNA damage repair, and oxidative stress response.
Biochemical and Physiological Effects:
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to exert a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to reduce cell viability, induce cell cycle arrest, and increase apoptosis. In animal models of Alzheimer's disease, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to improve memory and cognitive function, reduce oxidative stress, and decrease inflammation. In addition, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to exhibit antioxidant, anti-inflammatory, and anti-angiogenic activities.
Advantages and Limitations for Lab Experiments
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has several advantages for lab experiments, including its high purity, stability, and water solubility. However, there are also some limitations that should be considered, such as its relatively low potency and selectivity, as well as its potential toxicity at high doses.
Future Directions
There are several future directions for the study of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone, including the development of more potent and selective analogs, the investigation of its potential applications in other disease models, and the elucidation of its molecular targets and signaling pathways. In addition, the use of [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone as a scaffold for the development of new compounds with improved pharmacological properties should be explored further.
Synthesis Methods
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-methoxybenzoic acid, followed by various chemical transformations including cyclization, reduction, and coupling reactions. The final product is obtained as a white solid with a purity of over 95%.
Scientific Research Applications
[8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and -9. In neuroscience, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In drug discovery, [8-Amino-7-(4-methoxyphenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone has been used as a scaffold for the development of new compounds with improved pharmacological properties.
properties
Molecular Formula |
C29H21ClN2O3 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
[13-amino-11-(4-methoxyphenyl)-15-oxa-17-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-14-yl]-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C29H21ClN2O3/c1-34-20-13-8-17(9-14-20)23-22-15-10-16-4-2-3-5-21(16)26(22)32-29-24(23)25(31)28(35-29)27(33)18-6-11-19(30)12-7-18/h2-9,11-14H,10,15,31H2,1H3 |
InChI Key |
ORTFAGSIFXXKBO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(OC3=NC4=C2CCC5=CC=CC=C54)C(=O)C6=CC=C(C=C6)Cl)N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3CCC4=CC=CC=C4C3=NC5=C2C(=C(O5)C(=O)C6=CC=C(C=C6)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-methyl-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292564.png)
![Ethyl 9-oxo-6-thiophen-2-yl-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate](/img/structure/B292566.png)
![2-Methyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292570.png)
![2-(4-fluorophenyl)-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292572.png)
![2-phenyl-7,8,9,10-tetrahydro-3H,11H-[1]benzothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one](/img/structure/B292573.png)
![5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide](/img/structure/B292574.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B292576.png)
![ethyl [({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292578.png)
![ethyl [({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292579.png)
![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl (4-chloro{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}anilino)acetate](/img/structure/B292581.png)
![Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-4-methylanilino]acetate](/img/structure/B292582.png)

![2,4-Bis[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B292589.png)